
1-Ethyl-4-(4-fluorobenzoyl)piperazine
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Description
1-Ethyl-4-(4-fluorobenzoyl)piperazine is a useful research compound. Its molecular formula is C13H17FN2O and its molecular weight is 236.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
1-Ethyl-4-(4-fluorobenzoyl)piperazine is primarily investigated for its potential as a pharmaceutical agent. Its unique structure, which includes an ethyl group and a piperazine ring with a fluorinated benzoyl moiety, enhances its solubility and bioavailability compared to other derivatives. This compound is being explored for various biological activities, particularly in the development of drugs targeting specific receptors involved in disease pathways.
Key Features:
- Molecular Formula: C15H18F1N2O
- Molar Mass: Approximately 234.26 g/mol
Cancer Research
Recent studies have highlighted the potential of this compound in cancer treatment. Research indicates that piperazine derivatives can inhibit microtubule synthesis and disrupt cell cycle progression, mechanisms critical for cancer cell proliferation. Specifically, compounds similar to this one have demonstrated significant cytotoxic effects against various cancer cell lines, including those from liver, breast, and colon cancers.
Case Studies:
- A study reported that derivatives of piperazine exhibited notable activity against liver cancer cells, suggesting that modifications to the piperazine structure can enhance anticancer properties.
- Another investigation focused on the compound's ability to induce apoptosis in breast cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Receptor Interaction Studies
The binding affinity of this compound to various biological targets has been a significant area of research. Techniques such as molecular docking and radiolabeled binding assays are employed to elucidate its mechanism of action.
Findings:
- Interaction studies have shown that this compound binds effectively to serotonin receptors, which are critical targets for treating anxiety and depression disorders .
- By modifying the substituents on the piperazine ring, researchers have been able to enhance its affinity for specific receptors, leading to the development of more potent therapeutic agents .
Properties
Molecular Formula |
C13H17FN2O |
---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C13H17FN2O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 |
InChI Key |
KPMMLEFKDPBPIN-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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